molecular formula C9H15NO B13173977 2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one

2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one

Cat. No.: B13173977
M. Wt: 153.22 g/mol
InChI Key: FVACLBXKCPLGDC-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one is a chemical compound that features a piperidine ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one typically involves the reaction of piperidine with an appropriate α,β-unsaturated ketone. One common method is the condensation reaction between piperidine and methyl vinyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a phenyl group instead of a methyl group.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound features a benzodioxole moiety.

Uniqueness

2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group and piperidine ring make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-piperidin-3-ylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)9(11)8-4-3-5-10-6-8/h8,10H,1,3-6H2,2H3

InChI Key

FVACLBXKCPLGDC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CCCNC1

Origin of Product

United States

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